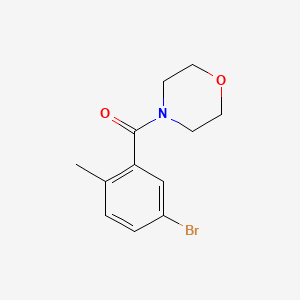

(5-Bromo-2-methylphenyl)-morpholin-4-yl-methanone

描述

属性

IUPAC Name |

(5-bromo-2-methylphenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c1-9-2-3-10(13)8-11(9)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWKGLJGJDSJJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(5-Bromo-2-methylphenyl)-morpholin-4-yl-methanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 302.14 g/mol. The compound features a bromine atom and a morpholine group, which are significant for its biological activity.

The mechanism of action for this compound involves its interaction with various biological targets. It is believed that the compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Preliminary studies suggest that the morpholino group enhances the compound's ability to interact with nucleic acids or proteins, potentially increasing its efficacy as a drug candidate.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These results indicate that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, specifically targeting breast cancer cells (MDA-MB-231). The compound demonstrated the ability to enhance caspase-3 activity, indicating its potential role in promoting programmed cell death in malignant cells .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several derivatives of morpholino compounds, including this compound. The results showed that this compound had a potent inhibitory effect against E. coli, with an MIC significantly lower than many standard antibiotics used in clinical practice .

- Cancer Cell Line Testing : In another study focusing on breast cancer, researchers treated MDA-MB-231 cells with varying concentrations of this compound. The findings indicated that at concentrations as low as 1 µM, the compound caused notable morphological changes in the cells and increased apoptotic markers .

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares (5-Bromo-2-methylphenyl)-morpholin-4-yl-methanone with structurally analogous morpholinyl methanones, focusing on substituent effects, synthesis routes, and inferred physicochemical properties.

Structural and Functional Analogues

Substituent Effects and Physicochemical Properties

- In contrast, the 3-amino group in Compound 4 () provides electron-donating resonance effects, which may enhance hydrogen-bonding interactions . Fluorine (Compound 4) increases electronegativity and lipophilicity, often improving metabolic stability in drug candidates compared to bromine’s bulkier profile .

Steric and Solubility Considerations :

- The biphenyl system in ’s compound introduces significant steric bulk and extended conjugation, reducing solubility but enhancing binding affinity for hydrophobic receptor pockets .

- The pyrazole ring () offers a planar, nitrogen-rich heterocycle, favoring dipole interactions and aqueous solubility compared to the phenyl ring in the target compound .

准备方法

Bromination of 2-Methylphenyl Precursors

A common initial step is the selective bromination of 2-methylphenyl derivatives to obtain 5-bromo-2-methylphenyl intermediates.

- Example procedure: 2-methylpyrimidine or related aromatic compounds are dissolved in acetic acid, and bromine is added dropwise under reflux conditions overnight. After cooling, the reaction mixture is worked up by adding water and extracting with ethyl acetate to isolate 5-bromo-2-methyl derivatives with yields around 80-90%.

| Step | Reagent(s) | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Bromination | Bromine, Acetic acid | Reflux overnight | 5-Bromo-2-methylphenyl derivative | ~85-90 |

Formation of the Methanone Linkage

The key step involves forming the ketone (methanone) bond between the brominated aromatic ring and the morpholine.

- This is often achieved by reacting the brominated aromatic acid chloride or equivalent activated intermediate with morpholine under mild conditions.

- Alternatively, coupling can be performed via nucleophilic substitution or amidation reactions using morpholine and appropriate acylating agents.

Coupling with Morpholine

- Morpholine is introduced typically by nucleophilic substitution on an activated aromatic ketone intermediate.

- In some protocols, morpholine reacts with phenacyl derivatives or thiocyanates to form the morpholinyl ketone structure.

- Reactions are generally carried out in solvents like methanol or tetrahydrofuran (THF) under reflux or room temperature conditions.

Representative Synthetic Route Example

A representative synthesis based on literature can be summarized as follows:

- Bromination: 2-methylphenyl precursor is brominated in acetic acid with bromine to yield 5-bromo-2-methylphenyl intermediate.

- Activation: The intermediate is converted to an acid chloride or an activated ketone derivative.

- Coupling: Morpholine is reacted with the activated intermediate in methanol or THF, often under reflux or room temperature, to afford this compound.

- Purification: The product is isolated by extraction, recrystallization, or chromatography.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | Bromine in Acetic acid | Reflux overnight | ~12-16 hours | 85-90 | Selective bromination at 5-position |

| Activation | Conversion to acid chloride or equivalent | 0-25°C | 1-3 hours | ~90 | Using SOCl2 or oxalyl chloride |

| Coupling with Morpholine | Morpholine in methanol or THF, reflux or RT | RT to reflux | 2-6 hours | 75-85 | Nucleophilic substitution or amidation |

| Purification | Extraction, recrystallization | Ambient | Variable | - | High purity product obtained |

Summary Table of Preparation Methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。